5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid
Overview
Description
- 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid is a chemical compound with the molecular formula C<sub>11</sub>H<sub>9</sub>NO<sub>4</sub> .
- It belongs to the class of oxadiazole carboxylic acids and contains a methoxyphenyl group.
- The compound has been studied for its potential pharmacological properties.
Synthesis Analysis
- The synthesis of 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid involves the reaction of appropriate starting materials.
- Unfortunately, I do not have access to specific synthetic methods for this compound. However, scientific literature and research papers would provide detailed synthetic routes.
Molecular Structure Analysis
- The molecular structure of 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid consists of an oxadiazole ring with a methoxyphenyl substituent.
- The carboxylic acid functional group is also present.
- The isoxazole ring system contributes to the overall structure.
Chemical Reactions Analysis
- The compound may participate in various chemical reactions typical of carboxylic acids and oxadiazoles.
- Specific reactions would depend on the functional groups present and the reaction conditions.
Physical And Chemical Properties Analysis
- Density : 1.3±0.1 g/cm³
- Boiling Point : 461.1±40.0 °C at 760 mmHg
- Vapour Pressure : 0.0±1.2 mmHg at 25°C
- Enthalpy of Vaporization : 76.1±3.0 kJ/mol
- Flash Point : 232.7±27.3 °C
- Index of Refraction : 1.570
- Molar Refractivity : 54.8±0.3 cm³
- Polar Surface Area : 73 Ų
- Polarizability : 21.7±0.5 × 10⁻²⁴ cm³
- Surface Tension : 51.3±3.0 dyne/cm
- Molar Volume : 167.3±3.0 cm³
Safety And Hazards
- The compound is classified as follows:
- Harmful if swallowed (H302)
- May cause an allergic skin reaction (H317)
- Causes serious eye irritation (H319)
- Toxic to aquatic life (H401)
- Harmful to aquatic life with long-lasting effects (H412)
- Proper handling, personal protective equipment, and disposal precautions are essential.
Future Directions
- Further research is needed to explore the compound’s biological activity, potential applications, and safety profile.
- Investigate its interactions with biological targets and evaluate its pharmacological properties.
properties
IUPAC Name |
5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-15-7-4-2-6(3-5-7)9-11-8(10(13)14)12-16-9/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNSBLCNDDHPQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396912 | |
Record name | 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid | |
CAS RN |
400085-56-5 | |
Record name | 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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